N-(2-Methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)-N'-[2-(trifluoromethoxy)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)-N’-[2-(trifluoromethoxy)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a thieno[3,4-C]pyrazole core and a trifluoromethoxyphenyl group, suggests potential biological activity and industrial relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)-N’-[2-(trifluoromethoxy)phenyl]urea typically involves multi-step organic reactions. A common approach might include:
Formation of the Thieno[3,4-C]pyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methyl Group: Alkylation reactions can be used to introduce the methyl group at the desired position.
Attachment of the Trifluoromethoxyphenyl Group: This step may involve nucleophilic substitution reactions.
Formation of the Urea Linkage: The final step often involves the reaction of an amine with an isocyanate or carbamoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)-N’-[2-(trifluoromethoxy)phenyl]urea can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological or chemical target. Generally, it may interact with enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)-N’-phenylurea
- N-(2-Methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)-N’-[2-(trifluoromethyl)phenyl]urea
Uniqueness
The presence of the trifluoromethoxy group in N-(2-Methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)-N’-[2-(trifluoromethoxy)phenyl]urea may confer unique properties such as increased lipophilicity, metabolic stability, and potential for specific biological interactions compared to similar compounds.
Properties
Molecular Formula |
C14H13F3N4O2S |
---|---|
Molecular Weight |
358.34 g/mol |
IUPAC Name |
1-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-[2-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C14H13F3N4O2S/c1-21-12(8-6-24-7-10(8)20-21)19-13(22)18-9-4-2-3-5-11(9)23-14(15,16)17/h2-5H,6-7H2,1H3,(H2,18,19,22) |
InChI Key |
GXLIRGMUSSRXSS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CSCC2=N1)NC(=O)NC3=CC=CC=C3OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.